molecular formula C17H18O2 B14378498 1-Phenylethyl 4-ethylbenzoate CAS No. 90139-25-6

1-Phenylethyl 4-ethylbenzoate

Cat. No.: B14378498
CAS No.: 90139-25-6
M. Wt: 254.32 g/mol
InChI Key: IRQDXCBSFNCMKI-UHFFFAOYSA-N
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Description

1-Phenylethyl 4-ethylbenzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is derived from benzoic acid and contains both phenyl and ethyl groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl 4-ethylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethylbenzoic acid with 1-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl 4-ethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.

Major Products Formed:

    Oxidation: 4-ethylbenzoic acid and 1-phenylethanol.

    Reduction: 4-ethylbenzyl alcohol and phenylethyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

1-Phenylethyl 4-ethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Phenylethyl 4-ethylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The ester bond in the compound can be hydrolyzed by esterases, releasing the active components that exert their effects through specific pathways.

Comparison with Similar Compounds

    Phenylethyl acetate: Another ester with similar fragrance properties.

    Benzyl benzoate: Used in similar applications but has different chemical properties.

    Ethyl benzoate: A simpler ester with comparable uses in the fragrance industry.

Uniqueness: 1-Phenylethyl 4-ethylbenzoate stands out due to its unique combination of phenyl and ethyl groups, which impart distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Properties

CAS No.

90139-25-6

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-phenylethyl 4-ethylbenzoate

InChI

InChI=1S/C17H18O2/c1-3-14-9-11-16(12-10-14)17(18)19-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3

InChI Key

IRQDXCBSFNCMKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC(C)C2=CC=CC=C2

Origin of Product

United States

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